(S)-1-pyrroline-5-carboxylate

Description

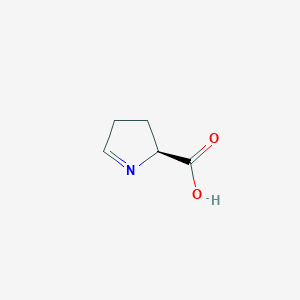

Structure

2D Structure

3D Structure

Properties

CAS No. |

64199-88-8 |

|---|---|

Molecular Formula |

C5H7NO2 |

Molecular Weight |

113.11 g/mol |

IUPAC Name |

(2S)-3,4-dihydro-2H-pyrrole-2-carboxylic acid |

InChI |

InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h3-4H,1-2H2,(H,7,8)/t4-/m0/s1 |

InChI Key |

DWAKNKKXGALPNW-BYPYZUCNSA-N |

SMILES |

C1CC(N=C1)C(=O)O |

Isomeric SMILES |

C1C[C@H](N=C1)C(=O)O |

Canonical SMILES |

C1CC(N=C1)C(=O)O |

Origin of Product |

United States |

Biochemical Pathways and Metabolic Interconnections of S 1 Pyrroline 5 Carboxylate

Role in Proline Biosynthesis

Proline, a proteinogenic amino acid, is synthesized from glutamate (B1630785) or ornithine, with both pathways converging at the formation of P5C. frontiersin.org

Glutamate Pathway to (S)-1-Pyrroline-5-carboxylate

The primary route for proline biosynthesis, particularly under stress conditions, begins with L-glutamate. frontiersin.orgwikipedia.orgfrontiersin.org This pathway involves two main enzymatic steps. In eukaryotes, these steps are catalyzed by a single bifunctional enzyme, Δ1-pyrroline-5-carboxylate synthase (P5CS). wikipedia.orgfrontiersin.orgbohrium.com

The initial step is the ATP-dependent phosphorylation of glutamate to γ-glutamyl phosphate (B84403), a reaction catalyzed by the γ-glutamyl kinase (GK) domain of P5CS. frontiersin.orgbohrium.comnih.gov Subsequently, the γ-glutamyl phosphate reductase (GPR) domain of P5CS catalyzes the NADPH-dependent reduction of γ-glutamyl phosphate to glutamate-γ-semialdehyde (GSA). frontiersin.orgbohrium.comnih.gov GSA then spontaneously cyclizes to form this compound. wikipedia.orgfrontiersin.org The final step in proline biosynthesis is the reduction of P5C to proline by the enzyme pyrroline-5-carboxylate reductase (PYCR), utilizing NADH or NADPH as a cofactor. wikipedia.orgwikipedia.orgnih.gov

Table 1: Key Enzymes in the Glutamate Pathway to Proline

| Enzyme | Reaction Catalyzed | Substrates | Products | Cofactors |

|---|---|---|---|---|

| Δ1-pyrroline-5-carboxylate synthase (P5CS) | Phosphorylation and reduction of glutamate | L-Glutamate, ATP, NADPH | Glutamate-γ-semialdehyde, ADP, NADP+ | ATP, NADPH |

| Pyrroline-5-carboxylate reductase (PYCR) | Reduction of P5C to proline | This compound, NADH/NADPH | L-Proline, NAD+/NADP+ | NADH, NADPH |

Ornithine Pathway to this compound

An alternative pathway for P5C synthesis involves the amino acid ornithine, which links proline biosynthesis to the urea (B33335) cycle and arginine metabolism. smolecule.com This pathway is particularly active under conditions of high nitrogen availability. frontiersin.orgnih.gov The key enzyme in this pathway is ornithine-δ-aminotransferase (OAT), a mitochondrial enzyme that catalyzes the transamination of L-ornithine. nih.govnih.govmdpi.com

OAT transfers the δ-amino group from ornithine to α-ketoglutarate, producing glutamate-γ-semialdehyde (GSA) and glutamate. smolecule.commdpi.com As in the glutamate pathway, GSA spontaneously cyclizes to form P5C, which can then be converted to proline by PYCR. smolecule.comnih.gov

Role in Proline Degradation

The breakdown of proline is essentially the reverse of its synthesis, with P5C serving as a key intermediate. This process primarily occurs in the mitochondria. mdpi.comfrontiersin.org

Conversion of Proline to this compound

The first step in proline catabolism is the oxidation of proline to P5C. wikipedia.orgimrpress.com This reaction is catalyzed by the enzyme proline dehydrogenase (PRODH), also known as proline oxidase (POX). wikipedia.orgimrpress.comfrontiersin.org PRODH is a flavoenzyme located on the inner mitochondrial membrane, and it utilizes FAD as a cofactor. wikipedia.orgfrontiersin.org The electrons from this oxidation can be transferred to the electron transport chain, contributing to ATP production. wikipedia.orgfrontiersin.org

Subsequent Conversion of this compound to Glutamate

Following its formation from proline, P5C is converted to glutamate in a reaction catalyzed by Δ1-pyrroline-5-carboxylate dehydrogenase (P5CDH), also known as aldehyde dehydrogenase 4 family, member A1 (ALDH4A1). mdpi.commdpi.comnih.govnih.govproteopedia.orgoup.commdpi.comportlandpress.comwikipedia.org This enzyme is located in the mitochondrial matrix and uses NAD+ as a cofactor. nih.govwikipedia.org The resulting glutamate can then enter central metabolism, for instance, by being converted to α-ketoglutarate, which is an intermediate of the tricarboxylic acid (TCA) cycle. nih.gov

Table 2: Key Enzymes in Proline Degradation

| Enzyme | Reaction Catalyzed | Substrates | Products | Cofactors |

|---|---|---|---|---|

| Proline dehydrogenase (PRODH) | Oxidation of proline to P5C | L-Proline, FAD | This compound, FADH2 | FAD |

| Δ1-pyrroline-5-carboxylate dehydrogenase (P5CDH) | Oxidation of P5C to glutamate | This compound, NAD+, H2O | L-Glutamate, NADH, H+ | NAD+ |

Interconnections with Arginine Metabolism

The metabolism of P5C is intricately linked with that of arginine, a conditionally essential amino acid. wikipedia.orgmdpi.com The pathways connecting arginine, glutamate, and proline are bidirectional, allowing for metabolic flexibility depending on the cell's needs. wikipedia.org

Arginine can be catabolized to ornithine and urea by the enzyme arginase. nih.gov The resulting ornithine can then be converted to P5C by ornithine-δ-aminotransferase (OAT), thereby feeding into the proline metabolic pathways. mdpi.comnih.gov Conversely, P5C can be a precursor for arginine synthesis. In the small intestine, P5C is converted to ornithine, which then serves as a substrate for the synthesis of citrulline. nih.gov Citrulline is subsequently transported to the kidneys, where it is converted to arginine. nih.govnih.gov This highlights the role of P5C as a critical metabolic hub, connecting the urea cycle with proline and glutamate metabolism. mdpi.comnih.govnih.govoup.com

Cross-talk with Central Metabolic Pathways

This compound (P5C) is a critical metabolic intermediate that stands at the crossroads of several major biochemical pathways. mdpi.comnih.gov Its strategic position allows it to facilitate the interconversion of key amino acids such as proline, glutamate, and ornithine. mdpi.comhmdb.caumaryland.edu As a result, P5C serves as a vital link connecting the metabolism of these amino acids with central energy-producing and biosynthetic pathways, including the Tricarboxylic Acid (TCA) cycle, the Urea Cycle, and purine (B94841) metabolism. mdpi.comnih.gov

Link to the Tricarboxylic Acid (TCA) Cycle

This compound provides a direct link between proline catabolism and the TCA cycle, a central hub of cellular respiration. hmdb.caumaryland.edut3db.ca The degradation of proline produces P5C, which is then irreversibly oxidized to L-glutamate. expasy.orgqmul.ac.uk This reaction is catalyzed by the enzyme Δ1-pyrroline-5-carboxylate dehydrogenase (P5CDH) , also known as L-glutamate γ-semialdehyde dehydrogenase. hmdb.caexpasy.orgqmul.ac.uk

L-glutamate can subsequently be converted into α-ketoglutarate, a key intermediate of the TCA cycle, through two primary mechanisms:

Transamination: Catalyzed by aminotransferases.

Oxidative deamination: Catalyzed by glutamate dehydrogenase.

By feeding into the TCA cycle, the carbon skeleton derived from proline via P5C can be used for ATP production or as a precursor for the synthesis of other molecules. nih.gov This connection highlights P5C's role as a mediator in energy production and the interconversion of carbon skeletons within the cell. mdpi.comnih.gov

Table 1: Key Enzyme in the P5C to TCA Cycle Link

| Enzyme | EC Number | Substrate | Product | Metabolic Pathway Connection |

| Δ1-Pyrroline-5-carboxylate Dehydrogenase (P5CDH) | 1.2.1.88 | This compound | L-glutamate | Proline Catabolism / TCA Cycle |

Link to the Urea Cycle

P5C establishes a crucial metabolic connection between the proline cycle and the urea cycle through the amino acid ornithine. mdpi.comnih.govsmolecule.com The urea cycle is the primary pathway for the disposal of excess nitrogen in many organisms. The link is mediated by the enzyme ornithine aminotransferase (OAT) , which catalyzes the reversible transamination of L-ornithine with α-ketoglutarate to produce L-glutamate-γ-semialdehyde (which is in equilibrium with P5C) and glutamate. smolecule.com

This reversible reaction allows for metabolic flux in either direction depending on the cell's needs. smolecule.com

Ornithine to P5C: When arginine and ornithine are abundant, OAT can convert ornithine to P5C, which can then be used for proline synthesis or be converted to glutamate. smolecule.com This connects arginine catabolism to proline and glutamate metabolism.

P5C to Ornithine: Conversely, during active proline catabolism, the resulting P5C can be converted back to ornithine. smolecule.com Ornithine can then enter the urea cycle or serve as a precursor for the synthesis of polyamines. smolecule.com

Therefore, P5C is one of the few metabolites that can act as a precursor to intermediates of both the TCA cycle and the urea cycle. hmdb.caumaryland.edut3db.ca

Table 2: Key Enzyme Connecting P5C to the Urea Cycle

| Enzyme | EC Number | Substrates | Products | Metabolic Pathway Connection |

| Ornithine Aminotransferase (OAT) | 2.6.1.13 | L-ornithine + α-ketoglutarate | L-glutamate-γ-semialdehyde (P5C) + L-glutamate | Proline Metabolism / Urea Cycle |

Connection to Purine Metabolism

The metabolic interconversion between P5C and proline has an indirect but significant connection to de novo purine biosynthesis. nih.govnih.gov This link is established through the redox cofactor requirements of the enzymes involved in the proline-P5C cycle. nih.gov

The reduction of P5C to proline is catalyzed by Δ1-pyrroline-5-carboxylate reductase (P5CR) , an enzyme that utilizes NADH or NADPH as a reducing agent. nih.gov The activity of P5CR, particularly its use of NADPH, plays a role in regulating the cellular NADP+/NADPH ratio. nih.govnih.gov

The generation of NADP+ by P5CR is important for the pentose (B10789219) phosphate pathway (PPP). nih.gov The PPP is the primary source of ribose-5-phosphate, which is a crucial precursor for the synthesis of phosphoribosyl pyrophosphate (PRPP). PRPP is an essential building block for the de novo synthesis of purine ribonucleotides, which are vital for DNA and RNA synthesis. nih.gov In this context, the P5C-proline cycle can be seen as a metabolic shuttle that influences the redox state and the availability of precursors for nucleotide synthesis. nih.govnih.gov

Table 3: P5C's Link to Purine Metabolism

| Process | Key Enzyme | Cofactor Change | Downstream Effect |

| P5C Reduction | Δ1-Pyrroline-5-carboxylate Reductase (P5CR) | NADPH → NADP+ | Stimulates Pentose Phosphate Pathway |

| Pentose Phosphate Pathway | (Various) | NADP+ → NADPH | Produces Ribose-5-Phosphate |

| Purine Synthesis | (Various) | Ribose-5-Phosphate → PRPP → Purines | Synthesis of DNA/RNA precursors |

Tautomeric Equilibrium with L-Glutamate-γ-Semialdehyde (GSAL)

This compound exists in a spontaneous, non-enzymatic equilibrium with its open-chain tautomer, L-glutamate-γ-semialdehyde (GSAL). mdpi.comexpasy.orgqmul.ac.ukebi.ac.ukwikipedia.org This means that in an aqueous solution, the cyclic imine form (P5C) and the linear aldehyde form (GSAL) are constantly interconverting without the need for a catalyst. nih.govhmdb.cawikipedia.org

P5C is formed by the spontaneous dehydration and cyclization of GSAL. hmdb.caumaryland.edut3db.ca This equilibrium is a fundamental characteristic of P5C's chemistry. mdpi.com While both tautomers exist, the cyclic P5C form is generally more stable. The enzyme Δ1-pyrroline-5-carboxylate dehydrogenase , which converts the intermediate to glutamate, can act on the GSAL form. expasy.orgqmul.ac.uk This enzyme is part of the proline degradation pathway and catalyzes the irreversible oxidation of GSAL to glutamate. expasy.orgqmul.ac.ukgenome.jp

This spontaneous equilibrium is a key feature of its metabolism, as enzymes in related pathways may interact with either the cyclic or the open-chain form. expasy.orgebi.ac.ukgenome.jp

Enzymology of S 1 Pyrroline 5 Carboxylate Metabolism

Enzymes of (S)-1-Pyrroline-5-carboxylate Biosynthesis

The biosynthesis of this compound from glutamate (B1630785) is a two-step process catalyzed by the sequential actions of two key enzymes: Pyrroline-5-carboxylate Synthetase (P5CS) and Pyrroline-5-carboxylate Reductase (PYCR). In higher eukaryotes, the first two steps are notably catalyzed by a single bifunctional enzyme, P5CS. researchgate.net

Pyrroline-5-carboxylate Synthetase (P5CS)

Pyrroline-5-carboxylate Synthetase (P5CS) is a critical ATP- and NAD(P)H-dependent mitochondrial enzyme that serves as the rate-limiting step in proline biosynthesis. wikipedia.org It catalyzes the conversion of L-glutamate to P5C, a pivotal reaction in the production of proline, ornithine, and arginine. nih.gov

P5CS is a bifunctional enzyme possessing two distinct catalytic domains: a γ-glutamyl kinase (GK) domain and a γ-glutamyl phosphate (B84403) reductase (GPR) domain. frontiersin.orgnih.gov The GK domain, located in the N-terminal region, initiates the process by phosphorylating glutamate to form the unstable intermediate, γ-glutamyl phosphate. frontiersin.orgnih.gov Subsequently, the GPR domain, situated at the C-terminus, catalyzes the reduction of γ-glutamyl phosphate to glutamate-γ-semialdehyde (GSA). frontiersin.org GSA then spontaneously cyclizes to form this compound. researchgate.netfrontiersin.org This bifunctional arrangement is believed to facilitate the channeling of the labile γ-glutamyl phosphate intermediate directly from the GK to the GPR active site, preventing its degradation and increasing catalytic efficiency. wikipedia.org

In many organisms, P5CS exists in multiple isoforms with distinct expression patterns and physiological roles. In humans, the ALDH18A1 gene encodes for P5CS and undergoes alternative splicing to produce two main isoforms: a short form (P5CS.short) and a long form (P5CS.long). nih.gov These isoforms differ by a two-amino-acid insert near the N-terminus of the glutamate kinase active site. nih.gov P5CS.short is predominantly expressed in the gut and is involved in arginine and ornithine biosynthesis, exhibiting feedback inhibition by ornithine. nih.gov In contrast, P5CS.long is ubiquitously expressed and is primarily responsible for proline biosynthesis, showing insensitivity to ornithine inhibition. nih.gov

In the plant Arabidopsis thaliana, two isoforms, P5CS1 and P5CS2, have been identified. ebi.ac.uk P5CS1 is considered the primary contributor to proline accumulation during osmotic stress, while P5CS2 is thought to be a "housekeeping" enzyme, essential for normal growth and development. ebi.ac.ukresearchgate.net Similarly, rice also possesses two P5CS isoforms, with P5CS1 playing a role in abiotic stress response and P5CS2 acting as a housekeeping enzyme. wikipedia.org

The catalytic mechanism of P5CS involves a sequential, ordered reaction. The GK domain first binds ATP and glutamate, catalyzing the phosphorylation of glutamate. The resulting γ-glutamyl phosphate is then channeled to the GPR domain, which binds NAD(P)H and reduces its substrate to glutamate-γ-semialdehyde.

Kinetic studies of P5CS from various sources have revealed important regulatory features. For instance, the activity of rice P5CS2 is subject to feedback inhibition by proline and other amino acids, as well as product inhibition by NADP+. researchgate.net The kinetic parameters for rice P5CS2 have been determined, providing insights into its catalytic efficiency and substrate affinities.

Kinetic Properties of Rice P5CS2

| Substrate | Apparent KM (mM) | Apparent Vmax (nkat mg-1) |

|---|---|---|

| Glutamate | 3.78 ± 0.41 | 14.94 ± 0.55 |

| ATP | 0.58 ± 0.09 | 15.42 ± 0.61 |

| NADPH | 0.018 ± 0.002 | 14.01 ± 0.22 |

Data from Forlani et al. (2021). researchgate.net

Pyrroline-5-carboxylate Reductase (PYCR/P5CR)

The final step in the biosynthesis of proline from P5C is catalyzed by Pyrroline-5-carboxylate Reductase (PYCR), also known as P5C Reductase (P5CR). This enzyme reduces P5C to proline in an NADH- or NADPH-dependent manner.

In humans, three isoforms of PYCR have been identified: PYCR1, PYCR2, and PYCR3 (also known as PYCRL). PYCR1 and PYCR2 are highly homologous (84% sequence identity), are located in the mitochondria, and preferentially utilize NADH as a cofactor. They are key enzymes in the glutamate-to-proline biosynthetic pathway.

PYCR3, on the other hand, is primarily a cytosolic enzyme and shows a preference for NADPH. It is structurally distinct from PYCR1 and PYCR2, lacking approximately 40 amino acids at its C-terminus. The differential localization and cofactor preferences of the PYCR isoforms suggest distinct roles in cellular metabolism and redox balance.

Human PYCR Isoforms

| Isoform | Subcellular Localization | Preferred Cofactor | Sequence Identity to PYCR1 |

|---|---|---|---|

| PYCR1 | Mitochondria | NADH | 100% |

| PYCR2 | Mitochondria | NADH | 84% |

| PYCR3/PYCRL | Cytosol | NADPH | 45% |

Substrate Specificity and Coenzyme Preference (NADPH/NADH)

The PYCR isoforms exhibit a preference for either NADH or NADPH as the reducing coenzyme.

PYCR1 and PYCR2 : Both mitochondrial enzymes demonstrate higher specific activity with NADH at physiological concentrations. uniprot.orguniprot.org

PYCR3 : This cytosolic isoform is active with both NADPH and NADH. nih.govnih.gov However, studies have shown that higher maximum reaction rates are achieved when NADH is the coenzyme. nih.gov At a fixed concentration of L-P5C (400 μM), the Michaelis constant (Km) for NADPH is approximately four times lower than that for NADH, suggesting a higher affinity for NADPH under these conditions. nih.gov

The primary substrate for all PYCR isoforms is this compound. uniprot.orguniprot.org PYCR1 has also been reported to catalyze the NAD(P)H-dependent reduction of Δ1-piperideine-6-carboxylate (P6C) to L-pipecolic acid. nih.gov

Kinetic Characterization of Isoforms

The kinetic parameters of the human PYCR isoforms have been characterized, revealing differences in their catalytic efficiencies. The binding mechanism also appears to differ between isoforms. Product inhibition studies suggest a sequential-ordered binding mechanism for PYCR1, where L-P5C binds first, followed by the NAD(P)H coenzyme. core.ac.uk In contrast, bi-substrate kinetic measurements and product inhibition data for PYCR3 suggest a random ordered bi-bi mechanism. nih.govnih.gov

Table 1: Kinetic Parameters of Human PYCR Isoforms

This table summarizes the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for the human PYCR1, PYCR2, and PYCR3 isoforms with their respective substrates and coenzymes.

| Enzyme Isoform | Substrate/Coenzyme | Km (mM) | kcat (s-1) | Source |

| PYCR1 | This compound (with NADH) | 1.72 | 70.4 | uniprot.org |

| This compound (with NADPH) | 2.15 | 29.4 | uniprot.org | |

| NADH | 0.26 | 63.9 | uniprot.org | |

| NADPH | 1.2 | 45.6 | uniprot.org | |

| PYCR2 | This compound (with NADH) | - | 149 | uniprot.org |

| This compound (with NADPH) | - | 85 | uniprot.org | |

| NADH | - | 218.8 | uniprot.org | |

| PYCR3 | This compound (with NADH) | - | - | nih.gov |

| This compound (with NADPH) | - | - | nih.gov | |

| NADH (at 400 µM L-P5C) | 0.054 | - | nih.gov | |

| NADPH (at 400 µM L-P5C) | 0.014 | - | nih.gov |

Enzymes of this compound Degradation

The catabolism of proline back to glutamate involves two key mitochondrial enzymes. The first step is the oxidation of proline to P5C, followed by the conversion of P5C to glutamate.

Proline Dehydrogenase (PRODH/POX)

Proline Dehydrogenase (PRODH), also known as Proline Oxidase (POX), is a mitochondrial enzyme that catalyzes the initial step in proline degradation. nih.gov It facilitates the oxidation of proline to this compound. nih.gov This enzyme is bound to the inner mitochondrial membrane. mpg.de

Delta-1-Pyrroline-5-carboxylate Dehydrogenase (P5CDH/ALDH4A1)

The second and irreversible step in proline degradation is catalyzed by Delta-1-Pyrroline-5-carboxylate Dehydrogenase (P5CDH), a member of the aldehyde dehydrogenase superfamily, also designated as ALDH4A1. nih.govacs.org This enzyme is located in the mitochondrial matrix and is responsible for the conversion of P5C to L-glutamate. mpg.desinobiological.com

P5CDH catalyzes the NAD+-dependent oxidation of γ-glutamate semialdehyde (GSA), which is the linear form of P5C in aqueous solution. nih.govacs.orgwikipedia.org The reaction is an irreversible conversion of P5C to glutamate. sinobiological.comuniprot.org

The catalytic mechanism is characteristic of the aldehyde dehydrogenase superfamily. nih.gov It begins with the binding of the aldehyde substrate in the active site's oxyanion hole. This positioning facilitates a nucleophilic attack on the aldehyde's carbonyl carbon by an essential cysteine residue, leading to the formation of a hemithioacetal intermediate. nih.gov The reaction is strictly dependent on the presence of NAD+ as the cofactor to accept the hydride ion during the oxidation process. nih.govacs.org

P5CDH exhibits specificity for its substrates. The preferred substrate is γ-glutamate semialdehyde. sinobiological.comuniprot.org However, the enzyme can also oxidize other aldehydes, including succinic, glutaric, and adipic semialdehydes. sinobiological.comuniprot.org Structural studies have revealed that the efficiency of substrate utilization is related to the carbon chain length of the semialdehyde; substrates with 4 or 5 carbons are long enough to effectively span the distance between an "anchor loop" and the oxyanion hole within the active site. nih.gov Shorter 2- and 3-carbon semialdehydes can bind but are not correctly positioned for catalysis and are therefore inactive. nih.gov

Kinetic studies have been performed on P5CDH from different species. For instance, the human enzyme has a Km of 32 µM for L-P5C, while the enzyme from Saccharomyces cerevisiae (yeast) has a Km of 104 µM. nih.govacs.org

Table 2: Kinetic Parameters of P5CDH/ALDH4A1 from Different Species

This table presents the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for P5CDH from humans and Saccharomyces cerevisiae.

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Source |

| Human | L-P5C | 32 | 10.0 | 312,500 | nih.gov |

| Saccharomyces cerevisiae (Put2p) | L-P5C | 104 ± 4 | 1.5 ± 0.3 | 14,000 ± 3000 | nih.govacs.org |

Table 3: Inhibition Constants (Ki) for Mouse P5CDH/ALDH4A1

This table lists the competitive inhibition constants for various compounds against mouse P5CDH, using succinate (B1194679) semialdehyde as the variable substrate.

| Inhibitor | Ki (mM) | Source |

| Glyoxylate | 0.27 | nih.govnih.gov |

| L-glutamate | 12 | nih.govnih.gov |

| Glutarate | 30 | nih.govnih.gov |

| Succinate | 58 | nih.govnih.gov |

| Malonate | Not an inhibitor | nih.govnih.gov |

Substrate Channeling Mechanisms

Substrate channeling is a kinetic mechanism where intermediates in a metabolic pathway are transferred directly from one enzyme's active site to the next without equilibrating with the bulk solvent. This process is crucial in P5C metabolism to enhance catalytic efficiency and protect reactive or unstable intermediates. imrpress.comnih.gov

In Proline Catabolism: The breakdown of proline to glutamate involves the sequential action of proline dehydrogenase (PRODH) and P5C dehydrogenase (P5CDH). In many bacteria, these two enzymes are fused into a single bifunctional protein called Proline Utilization A (PutA). nih.govnih.gov Structural and kinetic studies have provided strong evidence that PutA channels the P5C intermediate, which exists in equilibrium with glutamate-γ-semialdehyde (GSA), between the PRODH and P5CDH active sites. imrpress.comnih.gov This channeling is proposed to facilitate the hydrolysis of P5C to GSA, a reaction that is unfavorable at physiological pH, and to prevent the reactive GSA from interacting with other cellular components. imrpress.comnih.govmdpi.com Evidence also suggests that even in organisms with monofunctional PRODH and P5CDH enzymes, such as Mycobacterium tuberculosis, substrate channeling can occur, likely to increase metabolic flux and protect the cell from toxicity. mdpi.com

In Proline Biosynthesis: The anabolic pathway from glutamate to proline also employs substrate channeling. The synthesis of P5C from glutamate is catalyzed by the bifunctional enzyme P5C synthase (P5CS), which possesses both γ-glutamyl kinase (GK) and γ-glutamyl phosphate reductase (GPR) activities. nih.govnih.gov The intermediate, γ-glutamyl phosphate, is extremely labile. imrpress.comnih.gov Substrate channeling is considered essential to protect this reactive molecule from the aqueous environment of the cell as it is transferred from the GK active site to the GPR active site for reduction. imrpress.comnih.govsemanticscholar.org This direct transfer prevents wasteful hydrolysis and ensures the efficiency of the proline biosynthetic pathway.

Structural Biology of Key Enzymes

The enzymes that metabolize P5C have been the subject of extensive structural studies to elucidate their catalytic mechanisms, substrate specificity, and regulation.

Crystal Structures and Active Site Analysis

High-resolution crystal structures have been determined for the major enzymes involved in P5C metabolism, providing detailed snapshots of their catalytic machinery.

Pyrroline-5-Carboxylate Reductase (P5CR/PYCR): This enzyme catalyzes the final step in proline biosynthesis, the NAD(P)H-dependent reduction of P5C to proline. nih.govnih.gov Crystal structures of P5CR from various organisms, including human pathogens and humans themselves, have been resolved. nih.govnih.gov The structures reveal a conserved N-terminal domain featuring a classic Rossmann fold for NAD(P)H binding and a C-terminal domain involved in dimerization. nih.gov The active site is located at the interface of these domains. proteopedia.org Mutagenesis and structural analyses of human P5CR have identified key residues, such as Glu221, as pivotal for catalysis. nih.gov Structures of P5CR in complex with the cofactor NADP+ and the inhibitor L-proline have provided valuable insights into the enzyme's mechanism and how it binds its substrates. nih.gov

Pyrroline-5-Carboxylate Dehydrogenase (P5CDH): As the final enzyme in the proline catabolic pathway, P5CDH oxidizes GSA to glutamate. nih.govnih.gov It belongs to the aldehyde dehydrogenase (ALDH) superfamily and exhibits a characteristic three-domain fold: a catalytic domain, an NAD(P)+-binding domain with a Rossmann fold, and an oligomerization domain. nih.govnih.gov The active site contains an essential cysteine nucleophile that attacks the aldehyde group of the substrate. nih.gov Crystal structures of P5CDH from various sources, including Thermus thermophilus and yeast, have been determined, revealing the intricate architecture of the active site. nih.govebi.ac.uk

| Enzyme | Organism | PDB Accession Code(s) | Resolution (Å) | Key Structural Features |

|---|---|---|---|---|

| P5C Reductase (P5CR) | Neisseria meningitidis | 1YQG, 2AG8 | 2.0 | Dimeric catalytic unit, Rossmann fold for NADP+ binding. nih.gov |

| P5C Reductase (P5CR) | Streptococcus pyogenes | 2AMF, 2AHR | 2.15 | Domain swapping in C-terminal dimerization domain. nih.gov |

| P5C Reductase (PYCR1) | Human | 2GER, 2GR9, 2IZZ | 2.8 - 3.1 | Decameric architecture; pivotal role of Glu221 in active site. nih.gov |

| P5C Dehydrogenase (P5CDH) | Thermus thermophilus | 2BHQ | N/A | Classic 3-domain ALDH fold. nih.govebi.ac.uk |

| P5C Dehydrogenase (Put2p) | Saccharomyces cerevisiae | N/A | 1.95 | Disordered substrate-binding loop, indicative of flexibility. nih.govacs.org |

Oligomeric State and Quaternary Structure

The assembly of enzyme subunits into functional quaternary structures is critical for their stability and activity.

P5C Reductase (P5CR): The catalytic unit of P5CR is typically a dimer. nih.gov However, the biological unit can vary by species. nih.gov For instance, human P5CR forms a decameric ring-like structure composed of five homodimers. nih.govunife.it In contrast, crystallographic studies of P5CR from other sources have revealed dimeric forms. unife.it

P5C Dehydrogenase (P5CDH): The oligomeric state of P5CDH is also diverse. While human P5CDH is a homodimer, some bacterial P5CDHs from Thermus thermophilus and Deinococcus radiodurans form trimer-of-dimers hexamers in solution. nih.gov Other bacterial P5CDHs, such as those from Bacillus species, exist as dimers. nih.gov The plant P5CDH from rice has been shown to form a homotetramer. frontiersin.org Site-directed mutagenesis has identified specific residues, or "hot spots," that are critical for the formation of these higher-order oligomers. nih.govnih.gov

P5C Synthase (P5CS): The γ-glutamyl kinase (GK) component of the bifunctional P5CS also shows variability in its oligomeric state, which may play a role in regulating its activity. The GK from Campylobacter jejuni is a dimer, while the E. coli enzyme is a tetramer. nih.gov

Conformational Flexibility and Ligand Binding

Enzyme dynamics and the ability to undergo conformational changes upon ligand binding are fundamental to catalysis and regulation. nih.govbiorxiv.org

Regulation of S 1 Pyrroline 5 Carboxylate Homeostasis

Transcriptional Regulation of Enzyme Genes

The expression of genes encoding key enzymes in the P5C metabolic pathway, such as P5CS, is meticulously controlled in response to a variety of internal and external signals. This transcriptional regulation allows for adaptation to environmental stress, progression through developmental stages, and responses to hormonal cues.

In plants, the expression of P5CS1, a key gene for P5C and subsequent proline synthesis, is highly responsive to a wide range of environmental stresses. Abiotic stressors such as drought, high salinity, and cold trigger a significant upregulation of P5CS1 transcription. cabidigitallibrary.orgoup.comnih.govnih.gov This response is a critical component of osmotic stress tolerance, as the resulting accumulation of proline acts as a compatible osmolyte, protecting cellular structures. cabidigitallibrary.orgnih.govfrontiersin.org The induction of P5CS1 can be mediated by both abscisic acid (ABA)-dependent and ABA-independent signaling pathways. nih.govnih.govfrontiersin.org For instance, under water stress, P5CS1 expression is induced through both pathways. nih.gov Furthermore, studies have shown that light is a necessary factor for the full activation of stress-induced transcriptional memory of P5CS1, allowing for a more robust response to recurring stress events. cabidigitallibrary.org Nutrient availability also plays a role, as phosphate (B84403) starvation has been shown to activate P5CS1 transcription. frontiersin.org

Table 1: Stress-Responsive Regulation of P5CS1 Gene Expression

| Stressor | Effect on P5CS1 Expression | Mediating Factors | Reference |

|---|---|---|---|

| Drought / Dehydration | Upregulation | ABA-dependent and independent pathways | nih.govnih.gov |

| High Salinity (NaCl) | Upregulation | ABA-dependent and independent pathways; Light signaling (for memory) | cabidigitallibrary.orgoup.comresearchgate.net |

| Cold Stress | Upregulation | ABA-independent pathway | researchgate.netnih.gov |

| Phosphate Starvation | Upregulation | PHR1 and PHL1 transcription factors; ABA signaling | frontiersin.org |

The genes involved in P5C metabolism are also subject to developmental regulation, with distinct expression patterns observed in different tissues and at various life stages. In Arabidopsis thaliana, the two P5CS genes, P5CS1 and P5CS2, have non-redundant functions. P5CS1 is primarily responsible for stress-induced proline accumulation, while P5CS2 plays a crucial role in developmental processes. researchgate.net For example, P5CS2 is essential for late-stage embryo development, and its mutation can lead to embryo abortion. researchgate.net Conversely, the gene for proline dehydrogenase (ProDH), which catabolizes proline back to P5C, is expressed during later stages of seed development and germination. This differential expression suggests a tightly controlled balance between proline synthesis and degradation during development. For example, the P5CR gene (for proline synthesis) is expressed in the early stages of seed development, while the ProDH gene is expressed later and during germination. In unstressed plants, P5CS1 is expressed in various organs, including reproductive tissues like flower buds and young siliques. nih.gov

Table 2: Developmental Regulation of P5C Metabolism Genes

| Gene | Developmental Stage / Tissue | Expression Pattern | Reference |

|---|---|---|---|

| P5CS1 | Reproductive organs (unstressed) | Expressed in flower buds, pollen, pistils, young siliques | nih.gov |

| P5CS2 | Embryogenesis | Essential for late embryo development; preferentially expressed in dividing cells | frontiersin.orgresearchgate.net |

| P5CS1 & P5CS2 | Flower Transition | Both genes show overlapping functions in promoting the transition to flowering | |

| ProDH (Proline Dehydrogenase) | Seed Development & Germination | Expressed during late seed development and germination | |

| P5CR (P5C Reductase) | Seed Development | Expressed during the early developmental stage of seeds |

Table 3: Hormonal Modulation of P5C Biosynthesis Gene Expression

| Hormone | Gene Target | Effect on Expression | Context / Species | Reference |

|---|---|---|---|---|

| Abscisic Acid (ABA) | P5CS / At-P5S | Induction | Exogenous application; Hypoxic stress in rice | researchgate.net |

| Abscisic Acid (ABA) | P5CS1 | Induction (part of stress response) | Water stress in Arabidopsis | nih.gov |

| Auxin | P5CS1, P5CS2 | Upregulation | Arabidopsis | oup.com |

| Cytokinin | P5CS1 | Downregulation | Arabidopsis | oup.com |

| Cytokinin | P5CS2 | Upregulation | Arabidopsis | oup.com |

Post-Translational Regulation of Enzyme Activity

Beyond transcriptional control, the activity of enzymes in the P5C pathway is subject to immediate, fine-tuned regulation at the post-translational level. This allows for rapid adjustments in metabolic flux in response to changing cellular conditions.

The primary mechanism for post-translational control of P5C synthesis is the allosteric feedback inhibition of P5CS by the end-product of the pathway, proline. The γ-glutamyl kinase (GK) activity of the bifunctional P5CS enzyme is competitively inhibited by proline. This prevents the over-accumulation of proline under normal conditions. Research on a mutated form of P5CS (P5CSF129A) that is insensitive to proline feedback inhibition demonstrated that this regulation plays a crucial role in controlling proline levels in both normal and stressed conditions. nih.govfrontiersin.org In addition to proline, the activity of P5CS is modulated by other metabolites. ATP, a substrate for the kinase reaction, can cause substrate inhibition at high concentrations. The enzyme is also inhibited by ornithine and, to a lesser extent, by arginine and glutamine, suggesting a broader regulation linked to the cell's nitrogen status. While the prompt mentions Stearoyl CoA, current research has not established it as a direct allosteric regulator of P5CS. Instead, links between lipid metabolism and proline accumulation appear to be coordinated indirectly, possibly through the cellular redox state.

Table 4: Allosteric Regulators of P5CS Activity

| Regulator | Effect on P5CS Activity | Type of Regulation | Reference |

|---|---|---|---|

| Proline | Inhibition | Feedback Inhibition (competitive with glutamate) | |

| ATP | Inhibition (at high concentrations) | Substrate Inhibition | |

| Ornithine | Inhibition | Allosteric Inhibition | |

| Arginine | Inhibition (slight) | Allosteric Inhibition | |

| ADP | Inhibition | Competitive Inhibition |

Table 5: Influence of Redox Status on P5C Metabolism Enzymes

| Enzyme | Redox Couple / Molecule | Effect | Reference |

|---|---|---|---|

| P5CS | NADPH | Required cofactor for reductive synthesis | |

| P5CS | High NADP+/NADPH ratio | Inhibition of enzyme activity | |

| P5CR | NADH or NADPH | Required cofactor for reduction of P5C to Proline | |

| ProDH | - | Donates electrons to the mitochondrial electron transport chain | |

| P5CDH | NAD+ | Required cofactor for oxidation of P5C to Glutamate (B1630785) |

Subcellular Compartmentalization of Metabolic Pathways

The spatial separation of P5C synthesis and degradation pathways within different subcellular compartments is a key strategy for regulating its homeostasis. This compartmentalization prevents futile cycling and allows for independent control of anabolic and catabolic processes.

Mitochondrial Localization of P5CS, PYCR, PRODH, P5CDH

The mitochondrion is a central hub for proline and P5C metabolism. Proline degradation is exclusively mitochondrial, catalyzed by the sequential actions of proline dehydrogenase (PRODH) and P5C dehydrogenase (P5CDH). mpg.de PRODH is bound to the inner mitochondrial membrane, while P5CDH is located in the mitochondrial matrix. mpg.de This localization links proline catabolism directly to the electron transport chain, allowing the energy released from proline oxidation to be captured.

In mammals, the enzymes for proline biosynthesis, Δ1-pyrroline-5-carboxylate synthase (P5CS) and P5C reductase (PYCR), are also found in the mitochondria. nih.govnih.gov Specifically, PYCR1 and PYCR2 are localized to the mitochondria. nih.govsymbiosisonlinepublishing.com This mitochondrial localization of both synthetic and degradative pathways suggests a complex interplay and potential for intramitochondrial cycling of proline and P5C.

Interactive Table: Mitochondrial Enzymes in P5C Homeostasis

| Enzyme | Name | Function | Localization |

| P5CS | Δ1-pyrroline-5-carboxylate synthase | Catalyzes the conversion of glutamate to P5C | Mitochondria nih.gov |

| PYCR1/2 | Pyrroline-5-carboxylate reductase 1/2 | Reduces P5C to proline | Mitochondria nih.govsymbiosisonlinepublishing.com |

| PRODH | Proline dehydrogenase | Oxidizes proline to P5C | Inner mitochondrial membrane mpg.denih.gov |

| P5CDH | Δ1-pyrroline-5-carboxylate dehydrogenase | Converts P5C to glutamate | Mitochondrial matrix mpg.denih.gov |

Chloroplast and Cytosolic Localization of P5CS and P5CR

In plants, the subcellular localization of P5C metabolism is more complex, with key enzymes found in the chloroplasts and cytosol in addition to the mitochondria. Proline biosynthesis from glutamate primarily occurs in the cytosol and chloroplasts. jpmb-gabit.irresearchgate.net The bifunctional enzyme P5CS, which catalyzes the rate-limiting step in proline synthesis, has isoforms that are localized to both the chloroplast and the cytosol. nih.govfrontiersin.org Specifically, P5CS1 is often found in the chloroplast and is induced by stress, while P5CS2 is typically cytosolic and plays a role in development. frontiersin.orgresearchgate.net

Pyrroline-5-carboxylate reductase (P5CR), the enzyme that catalyzes the final step of proline synthesis, is predominantly a cytosolic enzyme in plants. nih.govresearchgate.net The cytosolic production of proline allows it to act as an osmoprotectant throughout the cell. jpmb-gabit.ir

Interactive Table: Chloroplastic and Cytosolic Enzymes in P5C Homeostasis in Plants

| Enzyme | Name | Function | Localization |

| P5CS1 | Δ1-pyrroline-5-carboxylate synthase 1 | Stress-induced proline synthesis | Chloroplast frontiersin.org |

| P5CS2 | Δ1-pyrroline-5-carboxylate synthase 2 | Proline synthesis for development | Cytosol frontiersin.orgresearchgate.net |

| P5CR | Pyrroline-5-carboxylate reductase | Reduces P5C to proline | Cytosol nih.govresearchgate.net |

Dynamic Localization and Multimerization of Enzymes in Response to Cellular Cues

The localization of enzymes involved in P5C metabolism is not always static. There is evidence to suggest that their subcellular distribution can change in response to cellular needs and environmental signals. For instance, cellular stress can trigger the formation of dynamic, membraneless organelles through liquid-liquid phase separation, which can concentrate metabolic enzymes and substrates to enhance specific pathways. mdpi.com

Furthermore, the catalytic activity of these enzymes can be regulated through the formation of multimers. For example, PYCR1 functions as a dimer, and the assembly of these dimers into a decamer is crucial for its catalytic activity. nih.gov This multimerization can be influenced by substrate and cofactor availability, providing another layer of regulation.

Genetic and Epigenetic Regulatory Mechanisms

The expression of genes encoding the enzymes of P5C metabolism is tightly regulated at both the genetic and epigenetic levels. This ensures that the rates of P5C synthesis and degradation are appropriate for the cell's metabolic state and environmental conditions.

Transcriptional regulation is a key mechanism controlling the levels of P5C metabolic enzymes. For example, in Arabidopsis thaliana, the expression of P5CS and PRODH genes is reciprocally regulated by light/dark cycles and water stress. oup.comoup.comnih.gov Light and water deficit tend to upregulate P5CS expression and downregulate PRODH expression, leading to proline accumulation. oup.comoup.com Conversely, darkness and rehydration promote PRODH expression and suppress P5CS, favoring proline degradation. oup.commdpi.com

Epigenetic modifications, such as histone methylation, are also emerging as important regulators of P5C homeostasis. nih.govtandfonline.com Changes in the metabolic flux of proline can influence the availability of intermediates that are involved in epigenetic regulation. nih.gov For instance, L-proline has been shown to act as a signaling molecule that can induce genome-wide remodeling of H3K9 and H3K36 methylation in embryonic stem cells. nih.gov This suggests a feedback loop where P5C metabolism can influence the epigenetic landscape, which in turn can regulate the expression of genes involved in P5C homeostasis and other cellular processes. nih.govtandfonline.com

Interactive Table: Genetic and Epigenetic Regulation of P5C Homeostasis

| Regulatory Mechanism | Key Genes/Factors | Effect on P5C Homeostasis |

| Transcriptional Regulation | P5CS, PRODH | Reciprocal expression in response to light, water stress, and rehydration. oup.comoup.commdpi.com |

| Epigenetic Modification | Histone Methylation (H3K9, H3K36) | L-proline can alter histone methylation patterns, influencing gene expression. nih.gov |

Cellular and Organismal Roles of S 1 Pyrroline 5 Carboxylate in Biological Processes

Contribution to Cellular Redox Balance

P5C metabolism is intrinsically linked to the cellular redox state, influencing the balance of key redox cofactors and the management of reactive oxygen species. This compound is an intermediate in both the biosynthesis and catabolism of proline. nih.govresearchgate.net

The interconversion between P5C and proline directly impacts the cellular pool of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+/NADPH), a crucial determinant of the cell's reductive capacity.

NADPH Consumption in Proline Biosynthesis : The final step in proline biosynthesis is the reduction of P5C to proline, a reaction catalyzed by pyrroline-5-carboxylate reductase (P5CR). genome.jpwikipedia.org This enzyme utilizes NADPH as the electron donor, thereby oxidizing it to NADP+. wikipedia.orgnih.gov

Significance of NADP+ Generation : By consuming NADPH, the P5CR-catalyzed reaction helps regenerate NADP+, which is essential for enzymes in anabolic pathways and antioxidant systems. In human erythrocytes, it has been suggested that a primary physiological role of P5CR is the generation of NADP+, with NADPH being the preferred source of reducing equivalents even in the presence of NADH. nih.gov The enzyme's affinity for NADPH is significantly higher (15-fold) than for NADH. nih.gov

The metabolism of P5C has a dual and context-dependent role in the dynamics of reactive oxygen species (ROS), contributing to both their production and elimination.

ROS Detoxification : The synthesis of proline from P5C is part of an adaptive response that protects cells against oxidative stress. nih.gov Upregulation of proline biosynthesis, involving the conversion of P5C, is associated with significantly lower ROS levels and increased cell survival under oxidative conditions. nih.gov In Arabidopsis thaliana, the knockout of the P5CS1 gene, which is responsible for synthesizing the precursor to P5C, results in an accumulation of ROS and hypersensitivity to salt stress. nih.gov

ROS Generation : Conversely, the accumulation of P5C itself, particularly within the mitochondria, can lead to oxidative stress. nih.gov Studies in yeast and plants have shown that elevated P5C levels are responsible for mitochondrial ROS production, which can ultimately trigger cell death. nih.govresearchgate.net Exogenous application of P5C has been shown to induce an oxidative burst and apoptosis in human tumor cells. nih.gov Therefore, the tight regulation of P5C levels is critical to prevent it from becoming a source of cellular damage.

Role in Stress Responses

P5C is a central molecule in the orchestration of cellular responses to a variety of environmental and physiological stresses. Its synthesis is a key regulatory point in pathways that confer tolerance to adverse conditions.

In plants, the accumulation of proline is a well-established adaptive response to abiotic stresses like drought, high salinity, and osmotic stress. nih.govcas.czfrontiersin.org The synthesis of P5C is a critical, rate-limiting step in this protective mechanism. nih.govfrontiersin.org

P5CS as a Key Enzyme : The enzyme Δ1-pyrroline-5-carboxylate synthetase (P5CS), which catalyzes the formation of P5C's precursor, is a key regulator of proline accumulation under stress. frontiersin.orgnih.gov Its expression and activity are often upregulated in response to environmental constraints. frontiersin.orgnih.gov

Genetic Engineering for Stress Tolerance : Overexpression of the P5CS gene in various plant species has been shown to increase proline production, leading to enhanced tolerance to osmotic and drought stresses. nih.gov Transgenic plants with elevated P5CS activity exhibit improved growth, higher relative water content, and better flower development under drought conditions compared to wild-type plants. nih.govnih.gov This demonstrates that P5C production is a direct contributor to osmoprotection and stress resilience in plants. nih.govnih.gov

| Plant Species | Gene Source | Observed Outcome | Stress Type | Reference |

|---|---|---|---|---|

| Tobacco (Nicotiana tabacum) | Mothbean (Vigna aconitifolia) | 10- to 18-fold more proline production; enhanced root biomass and flower development. | Drought, Osmotic Stress | nih.gov |

| Tobacco (Nicotiana tabacum) | Pearl millet (Pennisetum glaucum) | Higher chlorophyll, relative water content, and proline; lower malondialdehyde levels. | Drought, Heat | nih.gov |

| Rice (Oryza sativa) | Arabidopsis thaliana | Increased proline content and enhanced oxidative stress tolerance. | Salt, Drought | frontiersin.org |

| Pear (Pyrus betulifolia) | Endogenous | P5CS enzyme activity was induced under six different stresses, suggesting a role in stress response. | Drought, Waterlogging, Salinity | frontiersin.org |

The pathway leading to and from P5C is a crucial component of the cellular defense against oxidative damage.

Adaptive Upregulation : In various mammalian cell lines, exposure to oxidative stress induces the expression of P5CS and P5CR, the enzymes for proline biosynthesis via P5C. nih.gov This indicates that the upregulation of this pathway is an adaptive stress response. nih.gov

Protection Mechanism : Co-transfection of cells with both P5CS and P5CR leads to a significant increase in resistance to oxidative stress and higher survival rates. nih.gov The resulting accumulation of proline, the product of P5C reduction, helps preserve the glutathione (B108866) redox environment and protect cells from ROS-induced damage. nih.gov The P5CS enzyme itself is capable of sensing and responding to cellular stress, often by changing its localization within the mitochondria. nih.gov

Involvement in Programmed Cell Death Mechanisms

While the synthesis of P5C can be part of a pro-survival response, the uncontrolled accumulation of this metabolite is cytotoxic and can actively trigger programmed cell death (PCD). hmdb.ca

P5C-Induced Apoptosis : Excess quantities of P5C have been shown to cause cell death and apoptosis. hmdb.canih.gov In yeast, the accumulation of P5C leads to increased mitochondrial ROS production, which in turn induces cell death. nih.gov Similarly, in mammalian cancer cells, the oxidation of proline to P5C by the enzyme proline dehydrogenase (PRODH) can lead to increases in intracellular ROS and the induction of apoptosis. nih.govnih.gov

Role in Plant Hypersensitive Response : In plants, P5C metabolism is implicated in the hypersensitive response (HR), a form of PCD that serves as a defense mechanism against pathogens. nih.govresearchgate.net An increase in mitochondrial P5C levels, either through synthesis or reduced catabolism, is proposed to be a trigger for HR-associated cell death. nih.govresearchgate.net Arabidopsis mutants that are deficient in P5C catabolism exhibit HR-like cell death, reinforcing the role of P5C accumulation as a pro-death signal. nih.gov

Link to p53 : In mammalian systems, the proline cycle, which involves the interconversion of proline and P5C, is linked to the tumor suppressor protein p53. Proline oxidase (PRODH), which produces P5C, is a downstream effector of p53 that can induce ROS-mediated apoptosis. nih.gov

(S)-1-Pyrroline-5-carboxylate-Mediated Cell Death and Apoptosis

This compound (P5C), an intermediate in both proline biosynthesis and catabolism, plays a significant role in mediating cell death and apoptosis. nih.gov The accumulation of P5C has been linked to the induction of programmed cell death (PCD), a controlled process that eliminates damaged or unwanted cells. researchgate.net

Studies in Arabidopsis thaliana have shown that mutants deficient in P5C dehydrogenase (P5CDH), the enzyme responsible for P5C catabolism, exhibit hypersensitivity to externally supplied proline and other molecules that lead to P5C production, such as arginine and ornithine. researchgate.net This hypersensitivity manifests as PCD, characterized by callose deposition, production of reactive oxygen species (ROS), and DNA laddering. researchgate.net These findings suggest that the accumulation of P5C, rather than proline itself, is the trigger for cell death. researchgate.net

In mammalian cells, elevated levels of P5C are also associated with apoptosis. nih.gov This highlights a conserved mechanism across different kingdoms where P5C acts as a critical regulator of cell fate.

| Organism | Experimental Condition | Observed Effect | Reference |

| Arabidopsis thaliana (p5cdh mutant) | External proline application | Programmed cell death (PCD), callose deposition, ROS production, DNA laddering | researchgate.net |

| Arabidopsis thaliana | Inoculation with avirulent pathogen | Hypersensitive response (HR), a form of PCD | researcher.life |

| Yeast and Plant Cells | Oxidative stress | Increased ROS production and PCD due to increased P5C levels | nih.govnih.gov |

Inhibition of Mitochondrial Respiration and its Consequences

This compound metabolism is intricately linked to mitochondrial respiration. The enzyme proline dehydrogenase (ProDH), which catalyzes the conversion of proline to P5C, is located in the inner mitochondrial membrane and transfers electrons to the electron transport chain (ETC). nih.gov

The accumulation of P5C can have significant consequences for mitochondrial function. Elevated P5C levels have been shown to inhibit complex III of the ETC, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). nih.gov This disruption of mitochondrial respiration can contribute to the cellular stress and programmed cell death observed with high P5C concentrations.

Furthermore, the enzyme Pyrroline-5-carboxylate synthase (P5CS), which synthesizes P5C, has been found to be essential for the proper organization of mitochondrial respiratory complexes. nih.gov Loss of P5CS function leads to defects in mitochondrial respiration, which in turn can cause metabolic imbalances, including abnormal purine (B94841) synthesis and the accumulation of lipid droplets. nih.gov This suggests a reciprocal relationship where P5C metabolism both influences and is influenced by the integrity of the mitochondrial respiratory chain.

Inhibition of mitochondrial respiration through other means, such as with oligomycin (B223565) or a combination of rotenone (B1679576) and antimycin A, can phenocopy the effects of P5CS loss, further underscoring the central role of mitochondrial function in P5C-related metabolic regulation. nih.gov

| Factor | Effect on Mitochondrial Respiration | Consequence | Reference |

| High levels of this compound | Inhibition of Complex III of the electron transport chain | Decreased ATP production, increased ROS production | nih.gov |

| Loss of Pyrroline-5-carboxylate synthase (P5CS) | Disrupted organization of mitochondrial respiratory complexes | Defects in mitochondrial respiration, metabolic imbalances | nih.gov |

| Chemical inhibitors (e.g., oligomycin, rotenone) | Inhibition of respiratory complexes | Mimics metabolic defects seen with P5CS loss | nih.gov |

Functions in Specific Biological Systems

Plant Growth and Development

This compound is a key intermediate in proline metabolism, which is essential for plant growth and development. mdpi.com The balance between proline synthesis and degradation, and therefore the concentration of P5C, is tightly regulated to support various developmental processes. mdpi.com

Proline itself is involved in regulating osmotic balance, protecting cellular structures, and participating in nitrogen and energy metabolism, all of which are crucial for normal plant growth. mdpi.com The enzyme Δ1-pyrroline-5-carboxylate synthetase (P5CS) is a key regulatory enzyme in the proline biosynthetic pathway. nih.gov Overexpression of P5CS can lead to increased proline production and confer tolerance to abiotic stresses, thereby promoting plant survival and growth under adverse conditions. mdpi.com

Conversely, the degradation of proline, which proceeds through P5C, is also important. The enzyme pyrroline-5-carboxylate dehydrogenase (P5CDH) catalyzes the conversion of P5C to glutamate (B1630785), providing a source of nitrogen and energy for metabolic processes that support growth. mdpi.com Tissue-specific expression studies have shown that P5CDH is highly expressed in developing seeds and cotyledons, indicating its importance during these critical growth stages. mdpi.com While a deficiency in P5CDH does not always result in an altered growth phenotype under normal conditions, it is essential for the proper degradation of proline. researchgate.net

The regulation of P5C levels is therefore critical, as an accumulation of this intermediate can be toxic and lead to cell death, thereby negatively impacting growth. researchgate.net

Plant Defense Against Pathogens and Insect Herbivores

The metabolism of this compound plays a crucial role in plant defense against invading pathogens. nih.govresearcher.life P5C synthesized in the mitochondria is implicated in both resistance (R)-gene-mediated and non-host resistance mechanisms. nih.govresearcher.life

Upon pathogen infection, particularly by an avirulent pathogen, there is an induction of genes involved in P5C synthesis within the mitochondria, such as Proline Dehydrogenase (ProDH) and delta-ornithine aminotransferase (δOAT). nih.govnih.gov This leads to an increase in mitochondrial P5C levels, which is proposed to be a key trigger for the hypersensitive response (HR). nih.govresearcher.life The HR is a form of programmed cell death that localizes the pathogen and prevents its spread throughout the plant. researcher.lifenih.gov

The defense response mediated by P5C is thought to involve the salicylic (B10762653) acid-dependent pathway and the generation of reactive oxygen species (ROS). nih.govresearcher.life The accumulation of P5C leads to oxidative stress, which contributes to the execution of the HR. nih.gov

Studies with Arabidopsis thaliana mutants deficient in P5C catabolism have shown that these plants exhibit HR-like cell death when exposed to external P5C or proline, further supporting the role of P5C accumulation in triggering this defense response. researcher.lifenih.gov

| Plant Defense Aspect | Role of this compound | Key Genes/Pathways Involved | Reference |

| Hypersensitive Response (HR) | Acts as a trigger for this form of programmed cell death | ProDH, δOAT, Salicylic acid pathway, ROS production | nih.govresearcher.lifenih.gov |

| R-gene-mediated resistance | Mitochondrial P5C synthesis is involved | Not explicitly detailed | nih.govresearcher.life |

| Non-host resistance | Mitochondrial P5C synthesis is involved | Not explicitly detailed | nih.govresearcher.life |

Microbial Metabolism and Virulence

In the realm of microbial life, this compound is a central metabolite in the proline-glutamate pathway, which has been shown to be essential for the virulence of certain fungi. nih.gov In the chestnut blight fungus Cryphonectria parasitica, the enzymes proline dehydrogenase (Prodh) and Δ(1)-pyrroline-5-carboxylate dehydrogenase (P5Cdh), which are responsible for the conversion of proline to glutamate via P5C, are critical for its pathogenic capabilities. nih.gov

Deletion of the Prodh gene in C. parasitica resulted in reduced virulence and a decrease in sporulation. nih.gov Similarly, deletion of the P5Cdh gene also led to hypovirulence. nih.gov These findings indicate that the metabolic flux through the P5C-mediated pathway and the associated mitochondrial functions are necessary for the fungus to cause disease. nih.gov

Furthermore, in some bacteria, such as Bacillus subtilis, multiple genes encoding putative P5C reductases have been identified. frontiersin.org This suggests a complex regulation of proline and P5C metabolism that may be important for adapting to different environmental conditions and potentially for virulence, although this has not been explicitly demonstrated for B. subtilis. In Mycobacterium tuberculosis, the enzymes involved in proline oxidation to glutamate via P5C are essential for the replication of this pathogen. mdpi.com

Metabolic Interventions in Model Organisms

Metabolic interventions targeting the this compound pathway in model organisms have provided valuable insights into its physiological roles. In humans, a deficiency in the enzyme pyrroline-5-carboxylate synthase (P5CS) is associated with a rare inherited metabolic disease, highlighting the importance of this pathway. nih.govnih.gov

In the fruit fly Drosophila melanogaster, flies lacking P5CS exhibit reduced eclosion rates, and the newly eclosed flies show an accumulation of lipid droplets in their eyes, which degenerate with age. nih.gov This indicates a role for P5CS and, by extension, P5C metabolism in normal development and lipid homeostasis.

Knockdown of P5CS in human cell lines leads to a reduced proliferation rate and increased sensitivity to cellular stresses. nih.gov These cells also show abnormal purine metabolism and lipid droplet accumulation, likely due to decreased expression of genes involved in fatty acid transport and β-oxidation. nih.gov These metabolic defects are linked to the role of P5CS in maintaining the integrity of mitochondrial respiratory complexes. nih.gov

Impact of Enzyme Dysfunction on Cellular Metabolism in Disease Models

The intricate balance of cellular metabolism is heavily reliant on the proper functioning of enzymes. When key enzymes in the this compound (P5C) metabolic pathway are dysfunctional, it can lead to significant disruptions in cellular processes. Research using various disease models has been instrumental in elucidating the specific consequences of these enzymatic malfunctions on cellular health, proliferation, and organelle integrity.

Consequences of P5CS Enzyme Malfunction on Cellular Proliferation and Metabolism

Pyrroline-5-carboxylate synthase (P5CS) is a rate-limiting enzyme that catalyzes the initial steps in the biosynthesis of proline from glutamate. nih.govnih.gov Its malfunction, whether through genetic mutation or downregulation, has profound and context-dependent effects on cell proliferation and metabolic programming.

In certain cellular contexts, the loss of P5CS function is detrimental to cell growth. Studies using P5CS knockout (KO) cell lines created with CRISPR/Cas9 have shown that the complete absence of the P5CS protein leads to a reduced rate of proliferation compared to control cells. nih.gov This growth inhibition is even more pronounced under conditions of cellular stress, such as starvation, indicating that P5CS is critical for cell sensitivity to stress. nih.gov The metabolic consequences of P5CS loss are widespread, leading to defects in purine synthesis and the accumulation of lipid droplets. nih.govresearchgate.net This is attributed to the crucial role P5CS plays in maintaining the organization of mitochondrial respiratory complexes; its absence leads to respiratory defects that underpin the observed metabolic shifts. nih.gov

Conversely, in the context of certain cancers, the downregulation of P5CS can serve as an adaptive mechanism that paradoxically promotes proliferation, particularly under nutrient-scarce conditions. nih.govelsevierpure.combroadinstitute.org Glutamine is a critical metabolite for the growth of rapidly proliferating cancer cells. broadinstitute.org In an unbiased screen, ALDH18A1, the gene encoding P5CS, was identified as a gene that cancer cells can downregulate to survive and proliferate during glutamine starvation. nih.govbroadinstitute.org By reducing P5CS expression, cancer cells conserve their glutamate pool, which would otherwise be consumed for proline synthesis. nih.govelsevierpure.com This conserved glutamate is then shunted towards de novo glutamine synthesis, allowing the cells to produce the necessary metabolites for survival and growth even when external glutamine is limited. elsevierpure.combroadinstitute.org This metabolic plasticity highlights a unique survival strategy in cancer cells, where inhibiting a major glutamate-consuming pathway—proline biosynthesis—confers a growth advantage in a nutrient-stressed tumor microenvironment. nih.gov

Observed Effects of P5CS Malfunction in Research Models

| Model System/Condition | Form of Malfunction | Effect on Proliferation | Metabolic Consequences | Reference |

|---|---|---|---|---|

| CRISPR/Cas9 Knockout Cell Line | Complete loss of function | Decreased | Abnormal purine metabolism, lipid droplet accumulation, defective mitochondrial respiration | nih.gov |

| Hepatocellular Carcinoma (HCC) Cells | Knockdown | Inhibited | Reduced mitochondrial respiration | researchgate.net |

| Glutamine-Restricted Cancer Cells | Downregulation | Promoted | Conserved glutamate, promoted de novo glutamine synthesis, shifted metabolism to biomass production | nih.govelsevierpure.com |

| Human P5CS Mutation (Disease Model) | Severe reduction in enzyme activity | Impaired Development | Hypoprolinemia, temporary deficit of urea (B33335) cycle intermediates | nih.gov |

Effects of P5CDH Deficiency on Mitochondrial Integrity in Model Systems

Pyrroline-5-carboxylate dehydrogenase (P5CDH), also known as Aldehyde Dehydrogenase 4 Family Member A1 (ALDH4A1), is a mitochondrial enzyme that catalyzes the conversion of P5C to glutamate. nih.govsymbiosisonlinepublishing.com Its deficiency is the cause of the metabolic disorder Type II Hyperprolinemia. symbiosisonlinepublishing.com Studies in various model organisms have established a direct correlation between the loss of P5CDH function and significant defects in mitochondrial morphology and integrity. nih.govresearchgate.net

A key model for studying this relationship has been the fruit fly, Drosophila melanogaster. nih.govsymbiosisonlinepublishing.com In this model, individuals homozygous for a mutant allele of P5CDH, which results in a truncated and non-functional enzyme, exhibit severe physiological defects. nih.gov While heterozygous flies develop normally, the homozygous mutants display proline levels twice the normal amount, develop swollen mitochondria, and ultimately experience lethality during the larval and pupal stages. nih.govresearchgate.net This was the first study to correlate the loss of P5CDH directly with morphological defects in mitochondria. nih.gov

This link between P5CDH function and mitochondrial health is conserved across species. In Caenorhabditis elegans, mutations in the orthologous gene alh-6 result in impaired muscle mitochondrial function and premature aging. nih.gov In a knockout mouse model where the Aldh4a1 gene was deleted, male mice exhibited defects in sperm maturation. nih.gov Transmission electron microscopy of the sperm revealed the presence of vacuoles within the mitochondria and structural fractures, further underscoring the vital role of P5CDH in maintaining mitochondrial structure and function. nih.gov The accumulation of P5C, the substrate for P5CDH, is thought to be a causative agent of these defects, as it can be toxic to the cell and induce the production of reactive oxygen species (ROS), leading to mitochondrial damage. symbiosisonlinepublishing.comresearchgate.net

Mitochondrial Defects in P5CDH-Deficient Model Systems

| Model Organism | Gene/Enzyme | Observed Mitochondrial Defect | Reference |

|---|---|---|---|

| Drosophila melanogaster (Fruit Fly) | P5CDH (CG7145) | Swollen mitochondria | nih.govsymbiosisonlinepublishing.comresearchgate.net |

| Caenorhabditis elegans (Nematode) | ALH-6 | Impaired muscle mitochondrial function | nih.gov |

| Mus musculus (Mouse) | ALDH4A1 | Vacuoles in sperm mitochondria, structural fractures | nih.gov |

Altered this compound Levels as Metabolic Indicators in Research Models

Because this compound (P5C) sits (B43327) at the intersection of proline, glutamate, and ornithine metabolism, its cellular concentration is tightly regulated. nih.gov Consequently, altered levels of P5C can serve as a sensitive metabolic indicator, or biomarker, for specific pathological states, particularly inborn errors of metabolism. nih.govnih.gov

The most prominent example is Hyperprolinemia Type II (HPII), a rare metabolic disorder caused by a deficiency in the P5CDH enzyme. nih.govresearchgate.net In HPII, the inability to convert P5C to glutamate leads to a significant accumulation of P5C in bodily fluids. nih.govnih.gov This elevated P5C level is the primary biochemical hallmark used to diagnose the condition. nih.gov The accumulated P5C is not merely an indicator but also a key contributor to the disease's pathophysiology. nih.govresearchgate.net As a highly reactive molecule, P5C can spontaneously react with and inactivate pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, which is a crucial cofactor for many enzymes. nih.govresearchgate.net This secondary vitamin B6 deficiency is thought to contribute to the convulsions sometimes seen in HPII patients. nih.gov Research has further identified specific adducts formed from the reaction of P5C with other metabolites like malonic acid and acetoacetic acid, which serve as even more precise biomarkers to differentiate HPII from other related disorders. nih.govresearchgate.net

The utility of P5C as a metabolic indicator extends beyond HPII. In a study using a rat model of depression (chronic unpredictable mild stress), serum levels of P5C, along with proline and glutamic acid, were found to be significantly different between the depression model group and healthy controls. researchgate.net Specifically, P5C levels were enriched in the CUMS group, suggesting that altered proline-P5C metabolism may be associated with the pathophysiology of depression and that P5C could serve as a potential biomarker for the condition. researchgate.net These findings highlight how monitoring P5C levels in research models can provide valuable insights into the metabolic underpinnings of diverse diseases. researchgate.nethmdb.ca

Altered P5C Levels as a Metabolic Indicator

| Disease/Condition Model | Change in P5C Level | Underlying Cause | Significance as an Indicator | Reference |

|---|---|---|---|---|

| Hyperprolinemia Type II (HPII) | Accumulation / Highly Elevated | Deficiency of P5C dehydrogenase (P5CDH/ALDH4A1) | Primary diagnostic biomarker; indicates a block in proline catabolism and contributes to pathophysiology. | nih.govnih.govresearchgate.net |

| Depression (Rat Model) | Enriched / Elevated | Altered brain metabolism involving the proline-glutamate pathway | Potential biomarker for diagnosing depression and reflecting underlying metabolic changes in the brain. | researchgate.net |

| Other Inborn Errors of Metabolism | Chronically High | Various enzyme deficiencies (e.g., pyruvate (B1213749) carboxylase deficiency) | Acts as a metabotoxin, indicating severe metabolic disruption. | hmdb.ca |

Advanced Research Methodologies for S 1 Pyrroline 5 Carboxylate Studies

Enzymatic Assays and Kinetic Characterization

The study of (S)-1-pyrroline-5-carboxylate (P5C) metabolism relies on robust enzymatic assays to characterize the enzymes responsible for its synthesis and reduction: Δ1-pyrroline-5-carboxylate synthetase (P5CS) and pyrroline-5-carboxylate reductase (PYCR), respectively.

P5CS Assays:

P5CS is a bifunctional enzyme with both glutamate (B1630785) kinase (GK) and γ-glutamyl phosphate (B84403) reductase (GPR) activities. nih.gov Several methods have been developed to assay its activity:

Hydroxamate Assay: This method measures the GK activity by detecting the formation of γ-glutamyl-hydroxamate. nih.gov The reaction is terminated with a colorimetric mixture, and the absorbance is read at 535 nm. nih.gov

Inorganic Phosphate (Pi) Quantification: A reliable assay for P5CS activity is based on the quantification of inorganic phosphate (Pi) produced during the phosphorylation of glutamate. nih.govresearchgate.net This method allows for the determination of optimal pH, as well as the apparent Km and Vm of P5CS for ATP and glutamate. nih.gov

Radioisotopic Assays: These assays utilize radiolabeled precursors, such as L-[U-14C]glutamic acid, to measure the formation of P5C. researchgate.net

PYCR Assays:

PYCR catalyzes the NAD(P)H-dependent reduction of P5C to proline. nih.gov Assays for PYCR activity include:

Forward Reaction: The physiological forward reaction is monitored by measuring the P5C-dependent oxidation of NADPH. researchgate.net

Reverse Reaction: Due to the commercial unavailability of P5C, the reverse reaction, which involves the proline-dependent reduction of NAD⁺, is often used. researchgate.netfrontiersin.org This reaction is typically performed at an alkaline pH. researchgate.net

Kinetic Characterization:

Steady-state kinetics are employed to determine key enzymatic parameters. For instance, in the characterization of human PYCR1 and PYCR2, kinetic parameters were determined by varying the concentration of one substrate while keeping the other fixed. nih.gov Product inhibition studies are also crucial for elucidating the enzyme mechanism. core.ac.uk For example, with human PYCRs, L-proline acts as a competitive inhibitor against L-P5C, while NADP⁺ and NAD⁺ are mixed noncompetitive inhibitors against NADPH and NADH, respectively. core.ac.uk These findings support a sequential-ordered binding mechanism where L-P5C binds first, followed by NAD(P)H. core.ac.uk

Stopped-flow spectroscopy is a powerful technique for measuring pre-steady-state kinetics, allowing for the detailed characterization of reaction intermediates and rate-limiting steps. cam.ac.uk

Table 1: Comparison of Enzymatic Assays for P5CS and PYCR

| Enzyme | Assay Method | Principle | Advantages | Disadvantages |

| P5CS | Hydroxamate Assay | Colorimetric detection of γ-glutamyl-hydroxamate | Simple and established | Indirect measurement of GK activity only |

| Inorganic Phosphate (Pi) Quantification | Measures Pi produced from ATP hydrolysis | Reliable and allows for kinetic parameter determination | Can be affected by contaminating phosphatases | |

| NADPH Oxidation Assay | Spectrophotometric measurement of NADPH consumption | Measures the complete forward reaction | Requires purified enzyme for accurate results | |

| Radioisotopic Assay | Tracks conversion of radiolabeled glutamate to P5C | Highly sensitive and specific | Requires handling of radioactive materials | |

| PYCR | Forward Reaction (NADPH Oxidation) | Spectrophotometric measurement of NADPH consumption | Measures the physiological reaction | P5C substrate is not commercially available |

| Reverse Reaction (NAD⁺ Reduction) | Spectrophotometric measurement of NAD⁺ reduction by proline | Uses commercially available substrates | Non-physiological reaction conditions (alkaline pH) |

Genetic Manipulation and Mutagenesis Studies in Model Systems

Genetic manipulation and mutagenesis in model organisms are indispensable for dissecting the roles of P5CS and PYCR in various biological processes.

Yeast (Saccharomyces cerevisiae): Yeast has been a valuable model for studying the function of human PYCR homologs. For example, the expression of human PYCR1 and PYCR2 in a yeast strain lacking the endogenous PYCR gene (PRO3) can restore proline prototrophy, confirming their enzymatic function. Site-directed mutagenesis of conserved residues in PYCR, guided by structural data, has been used to investigate their roles in catalysis and substrate binding.

Arabidopsis thaliana: In this model plant, T-DNA insertion lines have been instrumental in characterizing the functions of the two P5CS isoforms, AtP5CS1 and AtP5CS2. frontiersin.org Analysis of these mutants has revealed that AtP5CS1 is the primary isoform responsible for stress-induced proline accumulation, while AtP5CS2 is crucial for normal growth and development. frontiersin.org

Escherichia coli: E. coli is frequently used for the heterologous expression and purification of P5CS and PYCR proteins from various organisms for subsequent biochemical and structural analyses. nih.gov

Site-directed mutagenesis is a key technique to probe the function of specific amino acid residues. For instance, mutagenesis studies on human PYCR1 have highlighted the critical roles of the dinucleotide-binding Rossmann motif and specific residues like Glu221 in enzymatic activity. janelia.org Similarly, a Thr238Ala mutation in human PYCR1 resulted in a significant loss of catalytic efficiency, indicating the importance of this residue in catalysis. researchgate.net

Gene Expression Analysis Techniques (e.g., Northern Analysis, RT-qPCR, RNA-Seq)

Analyzing the expression patterns of genes encoding P5CS and PYCR provides insights into their regulation and physiological roles.

Northern Analysis: This technique has been traditionally used to study the expression of P5CS transcripts in response to environmental stresses like drought and high salinity in plants.

Reverse Transcription-Quantitative PCR (RT-qPCR): RT-qPCR is a widely used method for quantifying the expression levels of P5CS and PYCR genes with high sensitivity and specificity. For example, it has been used to show the upregulation of PoP5CS in Paeonia ostii under drought stress. mdpi.com

RNA-Seq: This high-throughput sequencing technique provides a comprehensive, unbiased view of the transcriptome, allowing for the identification of differentially expressed genes, including those involved in P5C metabolism, under various conditions. It can also identify different splice variants of P5CS and PYCR genes.

These techniques have been crucial in establishing that in many plants, P5CS is a key regulatory point in proline biosynthesis, with its transcription being strongly induced by various abiotic stresses. frontiersin.orgmdpi.com

Protein Expression, Purification, and Structural Analysis

To perform detailed biochemical and structural studies, P5CS and PYCR proteins are often overexpressed and purified.

Expression Systems: E. coli is the most common host for recombinant protein expression. nih.gov To improve solubility and facilitate purification, fusion tags such as a polyhistidine-tag (His-tag) or a SUMO tag are often used. nih.gov

Purification: Affinity chromatography, such as immobilized metal affinity chromatography (IMAC) for His-tagged proteins, is a standard first step in purification. This is often followed by other chromatographic techniques like ion exchange and size-exclusion chromatography to achieve high purity.

Structural Analysis: X-ray crystallography has been instrumental in determining the three-dimensional structures of PYCR from various species, including humans. janelia.org These structures have provided valuable insights into the enzyme's architecture, cofactor and substrate binding sites, and catalytic mechanism. core.ac.uk For example, the crystal structure of human PYCR1 has revealed the NADPH binding site within the N-terminal Rossmann fold. researchgate.net